molecular formula C9H9BrN4O B13874094 5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine

5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine

Cat. No.: B13874094
M. Wt: 269.10 g/mol
InChI Key: IWJMSTASUUJQFV-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a bromo group, a methoxy group, and a 4-methylimidazol-1-yl group

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine

InChI

InChI=1S/C9H9BrN4O/c1-6-4-14(5-12-6)8-9(15-2)13-7(10)3-11-8/h3-5H,1-2H3

InChI Key

IWJMSTASUUJQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(N=C2OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine typically involves the following steps:

    Formation of the Pyrazine Core: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Imidazole Substitution: The 4-methylimidazol-1-yl group can be attached through nucleophilic substitution reactions, often involving the reaction of the pyrazine derivative with 4-methylimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: New compounds with different substituents replacing the bromo group.

Scientific Research Applications

5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyridine
  • 5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)benzene

Uniqueness

5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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